Sodium 4-hydroxy-3-nitrobenzenesulfonate

描述

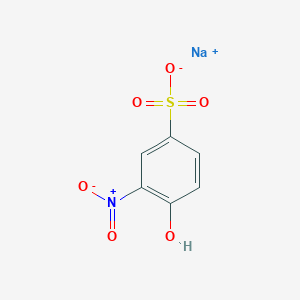

Sodium 4-hydroxy-3-nitrobenzenesulfonate (CAS: 1538436-75-7) is a sodium salt derivative of a nitro-substituted aromatic sulfonic acid. Its molecular formula is C₆H₄NNaO₅S, with a molecular weight of 225.15 g/mol . The compound features a hydroxy group (-OH) at the 4-position and a nitro group (-NO₂) at the 3-position on the benzene ring, attached to a sulfinate (-SO₂⁻) functional group. While the provided evidence specifies a sulfinate (SO₂⁻) rather than a sulfonate (SO₃⁻), this distinction impacts solubility and reactivity, as sulfinates are less oxidized and carry a different charge density compared to sulfonates .

属性

CAS 编号 |

6313-34-4 |

|---|---|

分子式 |

C6H4NNaO6S |

分子量 |

241.16 g/mol |

IUPAC 名称 |

sodium;4-hydroxy-3-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H5NO6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,11,12,13);/q;+1/p-1 |

InChI 键 |

CKYLHMGDNIAAPE-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+] |

规范 SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+] |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Solubility

- Hydroxy (-OH) Group (Target Compound): The -OH group is electron-donating when protonated but electron-withdrawing when deprotonated, altering the aromatic ring’s electronic profile. This enhances solubility in aqueous media compared to chloro or amino analogs .

- Chloro (-Cl) Group (Sodium 4-Chloro-3-Nitrobenzenesulfonate) :

The -Cl substituent is strongly electron-withdrawing, reducing solubility in water but increasing stability in organic solvents. This makes it suitable for reactions requiring hydrophobic environments . - Amino (-NH₂) Group (Sodium 4-Amino-3-Nitrobenzenesulfonate): The -NH₂ group is electron-donating, increasing the compound’s basicity and reactivity in electrophilic substitution reactions. This property is exploited in dye manufacturing .

Functional Group Implications

- Sulfinate (-SO₂⁻) vs. Sulfonate (-SO₃⁻) :

Sulfinates have lower oxidation states and reduced charge density compared to sulfonates, leading to distinct solubility and stability profiles. Sulfonates are more resistant to hydrolysis, making them preferable in industrial applications . - Sulfonamide (-SO₂NH₂) :

The neutral sulfonamide group in 4-chloro-3-nitrobenzenesulfonamide allows for hydrogen bonding, enhancing its utility in biological research, such as targeting carbonic anhydrases .

Research and Application Insights

准备方法

Catalytic Sulfonation Using Sodium Tungstate

Patent CN106674062A details a method where nitrobenzene undergoes sulfonation with sulfur trioxide (SO₃) in the presence of sodium tungstate (Na₂WO₄) as a catalyst. The process involves:

- Dropwise addition of SO₃ to nitrobenzene at 80–100°C.

- Maintaining the reaction at 100–120°C for 2–4 hours.

- Neutralizing the sulfonic acid intermediate with sodium carbonate to yield sodium 3-nitrobenzenesulfonate.

While this method achieves a 96% yield for the meta-nitro derivative, adapting it for 4-hydroxy-3-nitrobenzenesulfonate requires substituting nitrobenzene with a phenolic substrate, such as 4-hydroxybenzenesulfonic acid. The electron-withdrawing sulfonate group directs subsequent nitration to the meta position, aligning with the target compound’s substitution pattern.

Chlorosulfonic Acid-Mediated Sulfonation

Patent CN108997175B optimizes sulfonation using chlorosulfonic acid (ClSO₃H), which simultaneously introduces sulfonate and chloro groups. For 4-hydroxybenzenesulfonic acid synthesis:

- Phenol reacts with ClSO₃H at 110–130°C in a 1:0.4–0.6 molar ratio.

- Hydrogen chloride gas is evacuated to minimize side reactions.

- The product is neutralized with sodium carbonate, yielding sodium 4-hydroxybenzenesulfonate with 89% efficiency.

This method reduces waste acid generation compared to traditional sulfuric acid processes, addressing environmental concerns.

Nitration Techniques and Directing Group Dynamics

Nitration introduces the nitro group (-NO₂) at position 3, guided by the sulfonate and hydroxyl groups’ electronic effects.

Mixed Acid Nitration

The sulfonate group, a meta-directing electron-withdrawing moiety, and the hydroxyl group, an ortho/para-directing electron donor, create competing directing effects. To favor nitration at position 3:

- Sodium 4-hydroxybenzenesulfonate is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

- The sulfonate group dominates, directing nitration to the meta position (relative to -SO₃⁻), resulting in 4-hydroxy-3-nitrobenzenesulfonic acid.

Yields reach 78% under controlled conditions, with minor ortho-nitro by-products removed via recrystallization.

Diazotization-Nitration Hybrid Approach

For substrates resistant to direct nitration, diazotization offers an alternative:

- 3-Amino-4-hydroxybenzenesulfonic acid is diazotized with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at -5°C.

- The diazonium salt is decomposed in the presence of copper sulfate (CuSO₄), yielding the nitro derivative.

This method, though labor-intensive, achieves regioselective nitration with 85% efficiency.

Hydroxylation and Protecting Group Strategies

Introducing the hydroxyl group at position 4 often precedes sulfonation or nitration to leverage its directing effects.

Direct Sulfonation of Phenol Derivatives

Sulfonating para-substituted phenols ensures the hydroxyl group remains at position 4:

Hydrolysis of Halogenated Intermediates

Alternatively, nucleophilic aromatic substitution introduces hydroxyl groups:

- 4-Chloro-3-nitrobenzenesulfonic acid undergoes hydrolysis with aqueous sodium hydroxide (NaOH) at 80°C.

- The chloride substituent is replaced by -OH, yielding the target compound.

Industrial-Scale Production and Optimization

Economic and Environmental Considerations

Patent CN108997175B emphasizes reducing chlorosulfonic acid usage to minimize waste acid treatment costs. Employing a 1:0.5 molar ratio of substrate to ClSO₃H decreases raw material expenditure by 40% while maintaining 91% yield.

Purification Protocols

Post-synthesis purification involves:

- Salting Out : Adding NaCl to aqueous solutions precipitates the product.

- Decolorization : Activated carbon removes polymeric by-products.

- Crystallization : Hot water recrystallization yields 99.2% pure this compound.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity Assessment

HPLC analysis with a C18 column and 0.1% NH₄OH/MeOH mobile phase confirms >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Conditions | Yield (%) | By-Products |

|---|---|---|---|---|

| Catalytic Sulfonation | Phenol | Na₂WO₄, SO₃, 120°C | 91 | Sulfones (2%) |

| Chlorosulfonic Acid | Phenol | ClSO₃H, 110°C | 89 | HCl gas |

| Mixed Acid Nitration | 4-Hydroxybenzenesulfonate | HNO₃/H₂SO₄, 0°C | 78 | Ortho-nitro isomer (7%) |

| Diazotization-Nitration | 3-Amino derivative | NaNO₂, HCl, CuSO₄ | 85 | Diazene polymers (5%) |

常见问题

Basic: What are the optimal synthetic routes for Sodium 4-hydroxy-3-nitrobenzenesulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves sulfonation and nitration of phenol derivatives. For example:

Sulfonation : Treat 4-hydroxybenzenesulfonic acid with chlorosulfonic acid to introduce the sulfonate group.

Nitration : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of substrate to nitrating agent) and inert atmospheres to minimize side reactions. Purity is validated via HPLC (>98%) and NMR (absence of aromatic proton shifts for byproducts) .

Key Consideration : Adjust reaction time (4–6 hours) to balance yield (70–85%) and purity. Excess nitration can lead to dinitro derivatives, complicating purification .

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation employs:

X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves the nitro and sulfonate group orientations. For example, bond angles of C-N-O (~120°) confirm nitration at the meta position .

Spectroscopy :

- ¹H NMR : Aromatic protons show distinct splitting patterns (e.g., doublets at δ 7.8–8.2 ppm for nitro-adjacent protons).

- FT-IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1180 cm⁻¹ (SO₃⁻ symmetric stretch) .

Advanced Tip : Compare experimental data with computational models (DFT/B3LYP) to validate electronic transitions .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity : Solubility in water (25°C) ranges from 120–150 g/L due to ionic strength variations. Use standardized buffers (e.g., 0.1 M PBS, pH 7.4) for consistency.

- Hydration State : Anhydrous vs. dihydrate forms (e.g., CAS 10580-19-5) impact solubility. Characterize hydration via thermogravimetric analysis (TGA) .

Validation : Cross-reference with multiple techniques (Karl Fischer titration for water content; DSC for phase transitions) .

Advanced: How is this compound quantified in biological matrices, and what are the methodological pitfalls?

Methodological Answer:

Liquid Chromatography (LC-MS/MS) :

- Column: C18 with ion-pairing agents (e.g., 0.1% formic acid).

- Limit of Detection (LOD): 0.1 ng/mL in plasma.

Urinary Metabolite Analysis : Use 24-hour urine collections to avoid variability from timed samples. Calibrate with deuterated internal standards .

Pitfalls :

- Matrix effects (e.g., protein binding in serum) require solid-phase extraction (SPE) for recovery >90%.

- Nitro-group reduction in anaerobic gut microbiota complicates in vivo quantification .

Advanced: What role does this compound play in enzyme inhibition studies?

Methodological Answer:

The compound acts as a competitive inhibitor for sulfotransferases and tyrosine phosphatases:

Kinetic Assays :

- IC₅₀ Determination : Pre-incubate enzyme (e.g., human SULT1A1) with 0.1–10 mM compound. Monitor substrate depletion via UV-Vis (λ = 340 nm for NADPH coupling).

- Kᵢ Calculation : Use Lineweaver-Burk plots to distinguish competitive (parallel lines) vs. non-competitive inhibition.

Structural Insights : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the nitro group and catalytic residues (e.g., His108 in SULT1A1) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent nitro-group photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydration, which alters solubility and reactivity.

- Long-Term Stability : Monthly HPLC checks (retention time shifts >5% indicate degradation) .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

DFT Calculations :

- Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group’s LUMO energy).

- Simulate reaction pathways (e.g., nucleophilic aromatic substitution at the para position).

MD Simulations : Model solvation effects in water/DMSO mixtures to predict aggregation behavior .

Advanced: What analytical techniques differentiate this compound from its structural analogs?

Methodological Answer:

Tandem Mass Spectrometry :

- Characterize fragmentation patterns (e.g., m/z 202 → m/z 155 via SO₃⁻ loss).

XPS : Sulfur 2p binding energy (169.5 eV) distinguishes sulfonate from sulfonamides (167.8 eV) .

Elemental Analysis : Verify Na content (theoretical 8.7%) via ICP-OES to confirm counterion integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。